molecular formula C14H10ClF3N2O3S B2452175 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide CAS No. 1808898-90-9

6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B2452175
CAS No.: 1808898-90-9
M. Wt: 378.75
InChI Key: ALQNZNVCHYUPTN-UHFFFAOYSA-N
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Description

6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and material science due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amine.

    Chlorination: Introduction of a chlorine atom to the pyridine ring.

    Sulfonylation: Addition of a methanesulfonyl group to the phenyl ring.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions could target the nitro group if present in intermediates.

    Substitution: The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, derivatives of pyridine carboxamides are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals targeting specific diseases. The compound’s structure suggests potential activity against certain biological targets.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and methanesulfonyl groups could play key roles in these interactions by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3-methanesulfonylphenyl)-4-methylpyridine-2-carboxamide
  • 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 6-chloro-N-(3-methanesulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and metabolic stability. This can result in improved pharmacokinetic properties and biological activity.

Properties

IUPAC Name

6-chloro-N-(3-methylsulfonylphenyl)-4-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O3S/c1-24(22,23)10-4-2-3-9(7-10)19-13(21)11-5-8(14(16,17)18)6-12(15)20-11/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQNZNVCHYUPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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